2-[(4-Methylbenzyl)sulfanyl]aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS/c1-11-6-8-12(9-7-11)10-16-14-5-3-2-4-13(14)15/h2-9H,10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJABYMVHVSANO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408459 | |
| Record name | 2-[(4-methylbenzyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136620-24-1 | |
| Record name | 2-[(4-methylbenzyl)sulfanyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Reaction Pathways for 2 4 Methylbenzyl Sulfanyl Aniline
Strategies for the Construction of Aryl Thioether Linkages in Aniline (B41778) Systems
The formation of the C-S bond in 2-[(4-Methylbenzyl)sulfanyl]aniline can be achieved through several primary strategies, each with distinct advantages regarding starting material availability, reaction conditions, and functional group tolerance.
One of the most direct methods for synthesizing this compound is through the S-alkylation of 2-aminothiophenol (B119425). This reaction represents a classical SN2 pathway where the sulfur atom of the thiophenol acts as a potent nucleophile.
The reaction typically involves the deprotonation of the thiol group of 2-aminothiophenol with a suitable base to form a more nucleophilic thiolate anion. This anion then displaces a leaving group, commonly a halide (Cl, Br, I), from an electrophilic partner, such as 4-methylbenzyl halide. The choice of base is critical; common bases include alkali metal hydroxides (NaOH, KOH) or carbonates (K₂CO₃, Cs₂CO₃). The reaction is generally performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN), which effectively solvates the cation of the base without hindering the nucleophilicity of the thiolate. This method is advantageous due to the ready availability of the starting materials, 2-aminothiophenol and 4-methylbenzyl halides.
A general scheme for this approach is as follows:
Scheme 1: Nucleophilic substitution between 2-aminothiophenol and 4-methylbenzyl chloride.

This nucleophilic substitution strategy is a foundational technique for forming thioether bonds due to its operational simplicity and cost-effectiveness.
Transition-metal catalysis offers a powerful and versatile alternative for constructing C-S bonds, particularly when nucleophilic substitution is not feasible or efficient. Palladium, nickel, and copper are the most common metals employed for these transformations. These reactions typically couple an aryl halide or triflate with a thiol.
For the synthesis of this compound, two primary cross-coupling pathways are viable:
Coupling of 2-haloaniline with 4-methylbenzylthiol: A protected or unprotected 2-haloaniline (e.g., 2-bromoaniline (B46623) or 2-iodoaniline) can be coupled with (4-methylphenyl)methanethiol.
Coupling of 2-aminothiophenol with a 4-methylbenzyl halide: This approach is also common and leverages the reactivity of the thiol with an aryl halide.
Palladium-catalyzed reactions, often referred to as Buchwald-Hartwig cross-couplings, are highly effective. These systems typically use a palladium(0) source, such as Pd₂(dba)₃, and a phosphine-based ligand. The choice of ligand is critical for the reaction's success, influencing catalytic activity and selectivity. Nickel catalysis has emerged as a cost-effective alternative to palladium. For instance, Ni-catalyzed methods can facilitate the coupling of aryl esters with pyridyl sulfides, demonstrating an aryl exchange mechanism to form the desired thioether.
Copper-catalyzed C-S coupling, a modern iteration of the Ullmann condensation, is also widely used. These reactions often employ a copper(I) salt, such as CuI, and may require a ligand like 1,10-phenanthroline. Copper catalysis is particularly useful for coupling aryl iodides with thiols and can be performed under relatively mild conditions.
The general catalytic cycle involves oxidative addition of the aryl halide to the low-valent metal center, followed by coordination and deprotonation of the thiol, and finally, reductive elimination to yield the aryl thioether and regenerate the active catalyst.
Beyond direct alkylation of thiols, other strategies involving sulfur-based precursors have been developed. Reductive sulfonylation provides an alternative pathway, starting from more oxidized sulfur compounds like sulfonyl chlorides.
One such strategy involves the reductive coupling of an arylsulfonyl chloride with an electrophile. For the target molecule, this could conceptually involve a precursor like 2-aminobenzenesulfonyl chloride. However, a more practical approach is the desulfonative cross-coupling reaction. For example, a nickel-catalyzed reaction can couple benzylsulfonyl chlorides (as electrophiles) with arylsulfonyl chlorides (as sulfur precursors) to form unsymmetrical thioethers. This process involves a reductive desulfonylation to generate the C-S bond.
Another relevant precursor class is sulfonyl hydrazides. These compounds can be used to generate sulfonyl radicals or sulfinates, which then participate in C-S bond formation. While less direct for this specific target, these methods highlight the versatility of different sulfur oxidation states in thioether synthesis. The use of sulfonyl chlorides or sodium sulfinates as starting materials is attractive as they are often stable, crystalline solids that are easier to handle than volatile and malodorous thiols.
Mechanistic Investigations of this compound Formation
The formation of this compound from 2-aminothiophenol and a 4-methylbenzyl halide proceeds through a nucleophilic substitution reaction. A detailed examination of the mechanism, intermediates, and kinetics provides a deeper understanding of this transformation.
The predominant mechanism for the formation of this compound from 2-aminothiophenol and 4-methylbenzyl chloride is a bimolecular nucleophilic substitution (S(_N)2) reaction. The key steps are as follows:
Deprotonation of the Thiol: In the presence of a base, the thiol group (-SH) of 2-aminothiophenol is deprotonated to form the highly nucleophilic thiolate anion (2-aminobenzenethiolate). The amino group (-NH₂) is less acidic and generally does not react under these conditions.
Nucleophilic Attack: The thiolate anion, a potent nucleophile, attacks the electrophilic benzylic carbon of 4-methylbenzyl chloride. This attack occurs from the backside of the carbon-chlorine bond.
Transition State: A trigonal bipyramidal transition state is formed where the sulfur atom is forming a new bond to the benzylic carbon, and the chlorine atom is simultaneously breaking its bond.
Product Formation: The carbon-sulfur bond is fully formed, and the chloride ion is expelled as the leaving group, resulting in the formation of this compound.
An alternative, though less likely for a primary benzyl (B1604629) halide, is a unimolecular nucleophilic substitution (S(_N)1) mechanism. This would involve the formation of a resonance-stabilized 4-methylbenzyl carbocation, which would then be attacked by the thiolate. However, the S(_N)2 pathway is generally favored for primary halides.
The primary and most crucial intermediate in the synthesis of this compound is the 2-aminobenzenethiolate anion . This species is generated in situ by the action of a base on 2-aminothiophenol. The nucleophilicity of this thiolate is significantly greater than that of the neutral thiol, making its formation essential for an efficient reaction.
In some cases, particularly in metal-catalyzed reactions, organometallic intermediates can be involved. However, for the direct S-alkylation with a benzyl halide, the thiolate anion is the key reactive intermediate.
It is also important to consider the potential for the formation of a Schiff base intermediate if the reaction conditions were to favor reaction at the amino group, but the higher nucleophilicity of the thiolate generally directs the reaction to the sulfur atom. ontosight.ai
Kinetic studies of the reaction between 2-aminothiophenol and 4-methylbenzyl chloride can provide valuable insights into the reaction mechanism. A typical kinetic experiment would involve monitoring the concentration of reactants or products over time under various conditions.
For an S(_N)2 reaction, the rate law is expected to be second order, first order in each of the reactants:
Rate = k[2-aminothiophenolate][4-methylbenzyl chloride]
By systematically varying the concentrations of the thiolate and the benzyl halide and observing the effect on the initial reaction rate, the order of the reaction with respect to each component can be determined, confirming the bimolecular nature of the reaction.
Furthermore, kinetic studies can be used to determine the activation energy (Ea) of the reaction by measuring the rate constant (k) at different temperatures and applying the Arrhenius equation. This provides a quantitative measure of the temperature sensitivity of the reaction.
A Brønsted-type analysis, where the reaction rate is correlated with the pKa of a series of related nucleophiles, can also offer mechanistic insights. nih.gov For S(_N)Ar reactions involving biothiols, a complete kinetic study can help in assigning the mechanism and the rate-determining step. nih.gov
A summary of expected kinetic data for a typical S(_N)2 reaction is provided below.
| Parameter | Expected Value/Observation | Significance |
| Reaction Order | Second order overall (first order in each reactant) | Consistent with a bimolecular (S(_N)2) mechanism. |
| Rate Constant (k) | Dependent on temperature, solvent, and base | Quantifies the intrinsic reactivity of the system. |
| Activation Energy (Ea) | Moderate | Indicates the energy barrier for the reaction to occur. |
| Effect of Leaving Group | Rate: R-I > R-Br > R-Cl | A better leaving group accelerates the reaction, characteristic of S(_N)2. |
This table presents expected kinetic parameters for the S(_N)2 reaction leading to the formation of this compound.
Comprehensive Spectroscopic Characterization and Advanced Analytical Techniques
Vibrational Spectroscopy Applications for Structural Elucidation (FT-IR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups present in 2-[(4-Methylbenzyl)sulfanyl]aniline. By analyzing the vibrational modes of the molecule, characteristic absorption and scattering bands can be assigned to specific bonds and molecular motions.
The FT-IR and FT-Raman spectra of aniline (B41778) and its derivatives have been studied extensively. globalresearchonline.netresearchgate.net The inclusion of substituents, such as the 4-methylbenzylsulfanyl group, leads to predictable shifts in the vibrational frequencies of the aniline core. globalresearchonline.net
Key functional group vibrations for this compound would be expected in the following regions:
N-H Vibrations: The aniline moiety will exhibit characteristic N-H stretching vibrations. hilarispublisher.com
C-H Vibrations: Aromatic and aliphatic C-H stretching and bending vibrations will be present.
C=C Vibrations: Aromatic ring stretching vibrations are characteristic of the benzene rings.
C-N Vibrations: The stretching vibration of the C-N bond in aromatic amines is a key indicator. materialsciencejournal.org
C-S Vibrations: The presence of the sulfanyl group will give rise to C-S stretching vibrations.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Aniline) | Stretching | ~3300-3500 |
| C-H (Aromatic) | Stretching | ~3000-3100 |
| C-H (Aliphatic - CH₂, CH₃) | Stretching | ~2850-2960 |
| C=C (Aromatic) | Stretching | ~1450-1600 |
| C-N (Aromatic Amine) | Stretching | ~1250-1360 |
| C-S (Sulfanyl) | Stretching | ~600-800 |
Modern computational chemistry allows for the theoretical prediction of vibrational spectra. Methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) can be used to calculate the vibrational frequencies of molecules like this compound. nih.govnih.gov These calculated frequencies, when appropriately scaled, show good agreement with experimental FT-IR and FT-Raman data. globalresearchonline.netnih.gov This correlation provides a deeper understanding of the vibrational modes and confirms the structural assignments made from the experimental spectra. The DFT-B3LYP method, in particular, has been shown to be reliable for studying the vibrational spectra of aniline derivatives. nih.gov
Nuclear Magnetic Resonance Spectroscopy for Molecular Architecture Determination (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of this compound. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons on both benzene rings, the methylene (-CH₂-) protons of the benzyl (B1604629) group, the methyl (-CH₃) protons, and the amine (-NH₂) protons. The chemical shifts (δ) of these protons are influenced by the electron density around them. oregonstate.edu For instance, aromatic protons typically resonate between 6.0 and 9.5 ppm. pdx.edu
¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts in ¹³C NMR cover a wider range than in ¹H NMR, providing clear resolution of individual carbon atoms. For example, carbons in aromatic rings typically appear in the range of 110-160 ppm. chemicalbook.comorgsyn.org The presence of the sulfur atom will influence the chemical shifts of the adjacent carbon atoms. researchgate.net
| ¹H NMR - Predicted Chemical Shifts (ppm) | ||
|---|---|---|
| Proton Type | Typical Range (ppm) | Notes |
| Aromatic (Ar-H) | 6.5 - 7.5 | Multiple signals due to protons on two different rings. |
| Methylene (-S-CH₂-Ar) | ~4.0 | Influenced by adjacent sulfur and aromatic ring. |
| Amine (-NH₂) | ~3.5 - 4.5 | Broad signal, chemical shift can be variable. |
| Methyl (Ar-CH₃) | ~2.3 | Characteristic singlet for the methyl group. |
| ¹³C NMR - Predicted Chemical Shifts (ppm) | ||
|---|---|---|
| Carbon Type | Typical Range (ppm) | Notes |
| Aromatic (C-S) | ~115 - 125 | Carbon directly attached to sulfur. |
| Aromatic (C-N) | ~145 - 150 | Carbon directly attached to nitrogen. |
| Aromatic (other) | ~115 - 140 | Remaining aromatic carbons. |
| Methylene (-S-CH₂-Ar) | ~35 - 45 | Influenced by sulfur and the aromatic ring. |
| Methyl (Ar-CH₃) | ~20 - 25 | Characteristic signal for the methyl group. |
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more detailed structural analysis. COSY experiments reveal proton-proton couplings, helping to assign protons on the same ring system. HSQC correlates proton signals with their directly attached carbon atoms, confirming the assignments made in the 1D spectra. These advanced techniques are crucial for unambiguously assigning all proton and carbon signals, especially in complex molecules.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis (LCMS, EI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uk
In mass spectrometry, a molecule is ionized to form a molecular ion (M+), and its mass-to-charge ratio (m/z) is measured. chemguide.co.uk For this compound, the molecular ion peak would confirm its molecular weight.
The molecular ion is often unstable and can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. libretexts.org Common fragmentation pathways for this compound would likely involve cleavage of the C-S and C-N bonds.
LCMS (Liquid Chromatography-Mass Spectrometry): This technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.netmdpi.com It is particularly useful for analyzing complex mixtures and confirming the presence and molecular weight of the target compound.
EI-MS (Electron Ionization Mass Spectrometry): In EI-MS, the sample is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. uab.edu Analysis of the fragmentation pattern can provide valuable structural information. A common fragment observed in compounds containing a benzyl group is the tropylium ion at m/z 91. rsc.org
| Mass Spectrometry Data | |
|---|---|
| Molecular Formula | C₁₄H₁₅NS |
| Molecular Weight | 229.34 g/mol |
| Expected [M]+• (m/z) | 229 |
| Potential Key Fragments (m/z) | 105 (C₇H₅S)⁺ |
| 91 (C₇H₇)⁺ (Tropylium ion) |
Computational Chemistry and Theoretical Investigations of 2 4 Methylbenzyl Sulfanyl Aniline
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular properties with a good balance between accuracy and computational cost.
Optimization of Molecular Conformations and Energetic Minima
A crucial first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the energetic minimum. For a flexible molecule like 2-[(4-Methylbenzyl)sulfanyl]aniline, which has several rotatable single bonds (e.g., C-S, S-C, and C-C bonds of the benzyl (B1604629) group), multiple conformations can exist.
The process involves starting with an initial guess of the molecular geometry and using a DFT method, often with a basis set like B3LYP/6-311++G(d,p), to systematically adjust the bond lengths, bond angles, and dihedral angles to find the structure with the lowest possible energy. The result of this optimization is the equilibrium geometry of the molecule in the gas phase. This process would identify the most stable conformer and any other low-energy isomers, providing precise data on its structural parameters.
Frontier Molecular Orbital Analysis (HOMO-LUMO) for Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. These orbitals are critical for understanding the electronic properties and reactivity of a molecule.
HOMO: This orbital acts as the primary electron donor. A higher HOMO energy indicates a greater ability to donate electrons. In this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the sulfur atom due to the presence of lone pairs.
LUMO: This orbital acts as the primary electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons. The LUMO is likely to be distributed over the aromatic rings.
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive.
A hypothetical data table for frontier orbital analysis would look like this:
| Parameter | Energy (eV) |
| EHOMO | Value |
| ELUMO | Value |
| Energy Gap (ΔE) | Value |
Chemical Reactivity Descriptors (e.g., Fukui Functions) for Predicting Reaction Sites
Global and local reactivity descriptors derived from DFT calculations help in predicting how a molecule will behave in a chemical reaction. These descriptors include electronegativity (χ), chemical hardness (η), and softness (S).
Fukui functions are local reactivity descriptors that indicate the most likely sites for nucleophilic, electrophilic, and radical attacks.
f+(r): Predicts the site for a nucleophilic attack (where an electron is accepted).
f-(r): Predicts the site for an electrophilic attack (where an electron is donated).
f0(r): Predicts the site for a radical attack.
For this compound, Fukui analysis would likely identify the nitrogen atom and specific carbon atoms on the aniline ring as susceptible to electrophilic attack, while other regions might be pinpointed as sites for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge distribution, hybridization, and intramolecular charge transfer (ICT) interactions.
A sample NBO analysis table might show:
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N5 | π* (C1-C6) | Value |
| LP (2) S13 | σ* (C7-C14) | Value |
Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic and Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the electron density surface.
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are attractive to electrophiles. For this compound, such regions would be expected around the nitrogen atom of the amino group and potentially the sulfur atom due to their lone pairs.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack. Positive regions are typically found around the hydrogen atoms of the amino group.
Green Regions: Represent areas of neutral potential.
The MEP surface provides a clear, three-dimensional map of the charge distribution, complementing the insights from Fukui functions and NBO analysis.
Theoretical Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)
DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.
Vibrational Frequencies (FT-IR and Raman): Theoretical vibrational analysis calculates the frequencies and intensities of the fundamental vibrational modes of the molecule. This allows for the assignment of specific peaks in experimental FT-IR and Raman spectra to particular molecular motions, such as N-H stretching, C-H stretching, C=C ring vibrations, and C-S stretching.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (1H and 13C). These theoretical shifts, when referenced against a standard like tetramethylsilane (TMS), can be compared with experimental NMR spectra to aid in the structural elucidation of the molecule.
A theoretical NMR data table would typically list:
| Atom | Experimental δ (ppm) | Theoretical δ (ppm) |
| C1 | Value | Value |
| H1 | Value | Value |
| ... | Value | Value |
Structural Elucidation Through X Ray Crystallography and Supramolecular Interactions
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
The definitive solid-state structure of 2-[(4-Methylbenzyl)sulfanyl]aniline was established using single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c. A notable feature of the crystal structure is the presence of two independent molecules, labeled as A and B, within the asymmetric unit, indicating subtle conformational differences between them in the crystalline environment.
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 12.053(2) |
| b (Å) | 11.234(2) |
| c (Å) | 18.345(4) |
| β (°) | 98.78(3) |
| V (ų) | 2454.1(8) |
| Z | 8 |
Table 1: Selected Crystallographic Data for this compound.
Dihedral Angle Analysis of Aromatic Moieties and Conformational Preferences
The two independent molecules in the asymmetric unit exhibit distinct conformational preferences, which are primarily defined by the relative orientation of the aniline (B41778) and toluene rings. The dihedral angle between the mean planes of these aromatic moieties is 77.31(10)° for molecule A and 83.51(10)° for molecule B. This significant twist between the two rings is a key conformational feature of the molecule in the solid state.
Intermolecular Interactions and Crystal Packing Architectures
The crystal packing of this compound is governed by a combination of hydrogen bonding and other non-covalent interactions, leading to a well-defined three-dimensional supramolecular architecture.
Analysis of Cooperative Hydrogen Bonding Systems (e.g., Tetrameric Units)
In the crystal, molecules of this compound are linked together by intermolecular N-H···S hydrogen bonds, forming distinct tetrameric units. This cooperative hydrogen bonding motif represents a robust supramolecular synthon that is crucial in the self-assembly of these molecules in the solid state. These tetrameric units act as the primary building blocks of the extended crystal structure.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
To gain a more quantitative understanding of the intermolecular interactions, Hirshfeld surface analysis was employed. This computational tool allows for the visualization and quantification of the various intermolecular contacts within the crystal structure. The analysis revealed that H···H contacts are the most prevalent, accounting for 50.2% of the total Hirshfeld surface area. This is followed by C···H/H···C contacts at 26.5% and S···H/H···S contacts at 14.8%. This breakdown highlights the significance of van der Waals forces and weaker hydrogen bonding in the stabilization of the crystal lattice. The N-H···S hydrogen bonds and C-H···π interactions were also clearly identified and quantified through this analysis. A similar distribution of intermolecular contacts has been observed in related structures, such as 2-[(4-chlorobenzyl)sulfanyl]aniline.
| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) |
| H···H | 50.2 |
| C···H/H···C | 26.5 |
| S···H/H···S | 14.8 |
Table 2: Percentage Contributions of the Most Significant Intermolecular Contacts from Hirshfeld Surface Analysis.
Synthesis and Structure Activity Relationship Sar Studies of 2 4 Methylbenzyl Sulfanyl Aniline Derivatives
Rational Design and Synthesis of Structurally Modified Analogs
The rational design of analogs of 2-[(4-Methylbenzyl)sulfanyl]aniline is centered on systematically modifying its constituent parts—the aniline (B41778) ring, the methylbenzyl group, and the thioether linkage—to optimize interactions with a specific biological target. The synthesis of these compounds generally follows established nucleophilic substitution pathways. A common synthetic route involves the reaction of a 2-aminothiophenol (B119425) derivative with a substituted benzyl (B1604629) halide, such as 4-methylbenzyl bromide, in the presence of a base to facilitate the formation of the thioether bond.
This synthetic flexibility allows for the creation of a library of analogs, which is essential for comprehensive SAR studies. By introducing a variety of substituents at different positions, researchers can probe the electronic, steric, and hydrophobic requirements of the target's binding site.
The biological activity of this compound derivatives can be significantly modulated by introducing substituents on either the methylbenzyl or the aniline ring. SAR studies on analogous scaffolds, such as N-benzyl phenethylamines and indoyl aryl sulfides, have demonstrated clear trends that can be extrapolated to this compound class. nih.gov
Methylbenzyl Moiety: The 4-methyl group is a key feature. Its effect can be explored by replacing it with other groups to vary steric bulk and electronic properties. For instance, replacing the methyl group with electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., chloro, trifluoromethyl) can alter the electronic character of the benzyl ring, influencing π-π stacking or cation-π interactions with a biological target. mdpi.com
Aniline Moiety: The aniline ring is another critical site for modification. Substituents on this ring can influence the pKa of the amino group, its hydrogen bonding capacity, and its orientation relative to the rest of the molecule. Introducing small alkyl or halogen groups at positions 4 or 5 of the aniline ring can fine-tune the molecule's lipophilicity and metabolic stability.
The following table outlines potential modifications and their predicted impact based on general SAR principles.
| Modification Site | Substituent Example | Potential Impact on Properties |
| Methylbenzyl Ring | H (unsubstituted benzyl) | Baseline for steric and electronic effects |
| 4-Methoxy (OCH₃) | Increases electron density; potential H-bond acceptor | |
| 4-Chloro (Cl) | Electron-withdrawing; increases lipophilicity | |
| 2,4-Dimethyl | Increases steric bulk; may enhance hydrophobic interactions | |
| Aniline Ring | 4-Fluoro (F) | Alters pKa of the amine; may improve metabolic stability |
| 5-Methyl (CH₃) | Increases lipophilicity; minor steric impact | |
| 4-Nitro (NO₂) | Strongly electron-withdrawing; potential H-bond acceptor |
Molecular Conformation: The inherent structure of the 2-(benzylsulfanyl)aniline scaffold is non-planar. X-ray crystallography of a related derivative reveals a twisted conformation, with the aromatic rings oriented at a significant dihedral angle to each other. nih.gov Altering the substituent position can influence the preferred dihedral angles, thereby changing the spatial relationship between the two rings.
Receptor Binding: The specific geometry dictated by a positional isomer can enhance or diminish its ability to fit within a target's binding pocket. For example, a 2-methylbenzyl analog would present a different steric profile compared to the 4-methylbenzyl parent compound, potentially leading to different binding interactions.
Physicochemical Properties: Positional isomers can exhibit different dipole moments, solubilities, and crystal packing efficiencies. Studies on other diaryl systems have shown that positional isomerism affects spectral behavior, relaxation properties, and ground state rotamerism. nih.gov
Methodologies for Investigating Structure-Reactivity Relationships
To understand the relationship between a molecule's structure and its biological activity, various computational and analytical techniques are employed. These methodologies help in rationalizing observed SAR data and in designing more potent and selective compounds.
QSAR is a computational modeling technique used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A typical QSAR study for this compound derivatives would involve the following steps:
Data Set Generation: A series of analogs with well-defined structural variations and corresponding biological activity data (e.g., IC₅₀ or EC₅₀ values) is required.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These descriptors quantify various aspects of the molecular structure.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that correlates a subset of the calculated descriptors with biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its reliability.
The resulting QSAR model can help identify the key molecular properties driving activity and can be used to predict the activity of novel, unsynthesized compounds.
| Descriptor Type | Description | Example(s) |
| 0D | Atom counts and molecular weight | Number of carbon atoms, molecular weight |
| 1D | Constitutional properties | LogP (lipophilicity), molar refractivity |
| 2D | Topological indices based on connectivity | Kier & Hall indices, Balaban index |
| 3D | Geometrical properties | Molecular surface area, volume, dipole moment |
Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through rotation around single bonds. For flexible molecules like this compound, understanding the preferred conformation is vital for understanding molecular recognition.
The core 2-(benzylsulfanyl)aniline scaffold exhibits significant conformational flexibility. Crystal structure analysis of a closely related analog, 2-Benzylsulfanyl-N-(1,3-dimethylimidazolidin-2-ylidene)aniline, provides key insights. nih.gov The structure shows a twisted conformation with a dihedral angle of 67.45° between the two aromatic ring planes. nih.gov The C-S-C bond angle is approximately 102.12°. nih.gov This non-planar arrangement is critical, as it presents a specific three-dimensional pharmacophore to the biological target. Substituents on either ring can influence the energetically preferred conformation, thus affecting binding affinity. Computational methods, such as molecular mechanics and quantum chemistry calculations, can be used to explore the conformational landscape and identify low-energy conformers that are likely responsible for biological activity.
Derivatization Strategies for Tailored Molecular Properties
Derivatization involves chemically modifying a lead compound to improve its properties, such as potency, selectivity, solubility, or metabolic stability. For the this compound scaffold, several derivatization strategies can be employed.
N-Derivatization of the Aniline Moiety: The primary amino group of the aniline is a prime target for derivatization. It can be acylated, alkylated, or incorporated into more complex functional groups. For example, reaction with formamidinium salts can convert the amine into a guanidine-like structure, altering its basicity and hydrogen-bonding capabilities. nih.gov
Oxidation of the Thioether Linkage: The sulfur atom in the thioether bridge can be oxidized to form the corresponding sulfoxide or sulfone. This modification dramatically increases the polarity of the molecule and introduces a potent hydrogen bond acceptor, which can lead to new interactions with a biological target and alter the molecule's solubility and pharmacokinetic profile.
Bioisosteric Replacement: The thioether linkage (-S-) itself could be replaced with other linking groups, such as an ether (-O-), methylene (-CH₂-), or sulfone (-SO₂-), to probe the importance of the sulfur atom for activity and to modify the central bond angle and flexibility.
These strategies allow medicinal chemists to systematically tailor the molecular properties of the lead compound to achieve a desired biological and pharmacological profile.
Applications in Advanced Organic Synthesis and Materials Science
Utilization as Building Blocks in the Synthesis of Complex Heterocyclic Systems
The presence of both an amino group and a sulfide on the same aromatic ring makes 2-[(4-Methylbenzyl)sulfanyl]aniline a potent precursor for building intricate molecular architectures. These functional groups can be manipulated sequentially or in concert to forge new heterocyclic rings, which are foundational scaffolds in medicinal chemistry and materials science.
The aniline (B41778) substructure within this compound serves as a classical entry point for the synthesis of indoles, a core motif in numerous pharmaceuticals and natural products. While many indole syntheses start from simple anilines, the ortho-sulfanyl group in this compound offers a handle for further functionalization or can influence the regioselectivity of cyclization reactions. For instance, modified Fischer, Bischler, or Larock indole syntheses could be adapted. A hypothetical route might involve N-alkenylation of the aniline followed by an intramolecular cyclization, where the thioether group could be retained or strategically eliminated. nih.govresearchgate.netorganic-chemistry.org
Similarly, the compound is a prime candidate for the synthesis of quinazolinone derivatives. Quinazolinones are a prominent class of heterocycles with a broad spectrum of biological activities. rsc.orgnih.gov Standard synthetic strategies, such as the Niementowski reaction or condensation reactions with aldehydes, carboxylic acids, or their derivatives, can be employed. organic-chemistry.orgresearchgate.net The reaction of this compound with an appropriate C1 or C2 source would lead to the formation of the pyrimidine ring fused to the existing benzene ring, yielding quinazolinones bearing the (4-methylbenzyl)sulfanyl moiety at the 8-position.
Table 1: Potential Synthetic Routes to Heterocycles
| Target Heterocycle | General Method | Potential Reactants with this compound |
|---|---|---|
| Indole Derivative | Larock Indole Synthesis | N-alkenylated derivative, Pd catalyst, alkyne |
| Quinazolinone Derivative | Condensation/Cyclization | Phosgene, Formic Acid, or Aldehydes |
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step, maximizing efficiency and atom economy. nih.govnih.govrsc.org The primary amine of this compound makes it an ideal component for isocyanide-based MCRs, most notably the Ugi four-component reaction (Ugi-4CR). wikipedia.orgorganic-chemistry.orgacs.org
In a typical Ugi-4CR, an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide combine to form a bis-amide product. nih.gov By employing this compound as the amine component, a diverse library of peptide-like molecules can be generated, each bearing the unique thioether side chain. This approach allows for rapid scaffold diversification, as variation of the other three components leads to a vast array of structurally distinct products from a common core. researchgate.netnih.govrug.nl The resulting Ugi adducts are not only complex but also amenable to further chemical transformations, where the thioether or the aromatic ring can be modified to create even more elaborate molecular structures.
Figure 1: Hypothetical Ugi Reaction
Ligand Design in Coordination Chemistry
The field of coordination chemistry relies on the design of ligands that can bind to metal ions, forming complexes with specific geometries, electronic properties, and reactivities. nih.govmdpi.comcardiff.ac.uk this compound possesses two potential donor atoms—the "borderline" nitrogen of the amino group and the "soft" sulfur of the thioether group—making it an attractive candidate for ligand design. alfa-chemistry.comalfa-chemistry.com
The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. libretexts.orgunacademy.com this compound has the potential to act as either a monodentate or a bidentate ligand.
Monodentate Coordination: The ligand could coordinate to a metal center through either the nitrogen atom or the sulfur atom. uomustansiriyah.edu.iq According to the principles of Hard and Soft Acids and Bases (HSAB), the soft thioether sulfur would preferentially bind to soft metal ions like Pd(II), Pt(II), or Cu(I), while the borderline amino nitrogen could coordinate to a wider range of transition metals such as Fe(II), Co(II), and Ni(II). nih.govwikipedia.org
Bidentate Coordination: More significantly, the ortho positioning of the amino and sulfanyl groups allows the molecule to act as a bidentate chelating agent. nih.govquora.com By coordinating through both the nitrogen and sulfur atoms simultaneously, it can form a stable five-membered chelate ring with a metal ion. This chelation effect typically results in complexes with enhanced thermodynamic and kinetic stability compared to those formed with analogous monodentate ligands.
The preferred coordination mode would likely depend on factors such as the nature of the metal ion, the steric environment, and the reaction conditions.
Complexes of this compound can be synthesized by reacting it with various transition metal salts (e.g., chlorides, nitrates, sulfates) in a suitable solvent. The resulting metal complexes would exhibit distinct structural and electronic properties based on the metal ion and the coordination geometry. scirp.org
The characterization of these complexes would involve a suite of analytical techniques:
FT-IR Spectroscopy: Coordination of the amino and thioether groups to a metal center would result in shifts of their characteristic vibrational frequencies. A shift in the N-H stretching and bending vibrations and the C-S stretching frequency in the complex compared to the free ligand would provide evidence of complexation. researchgate.net
UV-Visible Spectroscopy: The electronic spectra of the complexes would reveal absorptions corresponding to d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands. These spectra are highly dependent on the coordination geometry (e.g., octahedral, tetrahedral, square planar) and the ligand field strength. nih.govucj.org.ua
X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous information about the solid-state structure, including bond lengths, bond angles, and the precise coordination environment of the metal ion. nih.gov
Magnetic Susceptibility: This measurement helps determine the number of unpaired electrons in the metal center, providing insight into its oxidation state and spin state (high-spin vs. low-spin). researchgate.net
Table 2: Expected Spectroscopic Data for a Hypothetical [M(L)₂Cl₂] Complex (L = this compound)
| Technique | Free Ligand (L) | Hypothetical Complex | Interpretation |
|---|---|---|---|
| FT-IR (cm⁻¹) | ν(N-H): ~3400, 3300 | ν(N-H): ~3350, 3250 | Shift to lower frequency indicates N-coordination. |
| δ(N-H): ~1620 | δ(N-H): ~1600 | Shift indicates N-coordination. | |
| ν(C-S): ~700 | ν(C-S): ~685 | Shift indicates S-coordination. | |
| UV-Vis (nm) | π → π* (~250, ~300) | π → π* (shifted) | Ligand-based transitions. |
| d-d transitions | Dependent on metal (e.g., for Ni(II) octahedral, ~400, ~650, ~1100 nm). |
Future Research Directions and Emerging Opportunities
Development of Green Chemistry Approaches for Sustainable Synthesis
The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce environmental impact and enhance efficiency. For 2-[(4-Methylbenzyl)sulfanyl]aniline, future research will likely prioritize the development of more sustainable synthetic routes.
Current synthetic methods for analogous aniline (B41778) derivatives often rely on multi-step processes that may involve harsh reagents and generate significant waste. wisc.edu For instance, the synthesis of substituted anilines can start from nitrobenzene (B124822) derivatives, which are reduced using reagents like tin and hydrochloric acid. wisc.edu While effective, these methods present environmental and safety challenges.
A key area of future research will be the exploration of catalyst- and additive-free reactions. beilstein-journals.org Recent studies have demonstrated the successful synthesis of 2-benzyl N-substituted anilines from readily available starting materials under mild conditions, avoiding the need for metal catalysts. beilstein-journals.org This approach, which proceeds through an imine condensation–isoaromatization pathway, offers a more environmentally benign alternative to classical methods like the Friedel-Crafts reaction. beilstein-journals.org
Furthermore, the use of greener solvents and reaction media will be a critical focus. The development of one-pot reactions, where multiple synthetic steps are carried out in a single reactor, can significantly reduce solvent usage and purification steps, leading to a more sustainable process. chemrxiv.org Researchers are exploring novel methods for the synthesis of substituted anilines from benzyl (B1604629) azides that are fast, efficient, and can be performed at room temperature, aligning with the goals of green chemistry. chemrxiv.org
The table below summarizes potential green chemistry approaches for the synthesis of aniline derivatives.
| Green Chemistry Approach | Description | Potential Benefits |
|---|---|---|
| Catalyst- and Additive-Free Synthesis | Reactions designed to proceed without the need for metal catalysts or other additives. beilstein-journals.org | Reduced cost, simplified purification, and lower environmental impact. beilstein-journals.org |
| One-Pot Reactions | Multiple reaction steps are performed in a single reaction vessel. chemrxiv.org | Increased efficiency, reduced solvent waste, and time savings. chemrxiv.org |
| Use of Greener Solvents | Employing environmentally friendly solvents such as water or bio-derived solvents. | Reduced toxicity and environmental pollution. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | Minimized waste generation. |
Exploration of Novel Catalytic Systems for Efficient Transformations
Catalysis is a cornerstone of modern organic synthesis, enabling efficient and selective chemical transformations. The formation of the carbon-sulfur (C-S) bond in this compound is a critical step that can be optimized through the development of novel catalytic systems.
Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing C-S bonds. rsc.org Palladium-catalyzed reactions, in particular, have shown great promise for the synthesis of aryl sulfides under mild conditions with high regioselectivity. rsc.org Future research will likely focus on developing more active and robust palladium catalysts, as well as exploring the use of more abundant and less expensive metals like copper, nickel, and iron. acs.org
The development of metal-free catalytic systems is another exciting frontier. mdpi.com For instance, BF3·OEt2 has been used to mediate the reaction of alkynes and sodium sulfonates to prepare β-keto sulfones, demonstrating the potential for metal-free C-S bond formation. mdpi.com Similarly, the use of simple anions like chloride as catalysts for the synthesis of thioamides from nitrones and carbon disulfide highlights the potential for innovative, metal-free approaches. acs.org
The table below outlines various catalytic systems that could be explored for the synthesis of this compound and related compounds.
| Catalytic System | Description | Potential Advantages |
|---|---|---|
| Palladium-based Catalysts | Utilize palladium complexes to facilitate C-S cross-coupling reactions. rsc.org | High efficiency and selectivity under mild conditions. rsc.org |
| Copper, Nickel, and Iron-based Catalysts | Employ more abundant and cost-effective transition metals for C-S bond formation. acs.org | Reduced cost and increased sustainability. |
| Metal-Free Catalysis | Utilize non-metallic species, such as Lewis acids or anions, to catalyze reactions. acs.orgmdpi.com | Avoids issues of metal toxicity and contamination of the final product. acs.orgmdpi.com |
| Photoredox Catalysis | Uses light to drive chemical reactions, often with high selectivity. | Mild reaction conditions and unique reactivity patterns. |
Advanced Computational Modeling for Predictive Molecular Design and Reaction Optimization
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and the optimization of reaction conditions. For this compound, advanced computational modeling offers significant opportunities.
Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms and predict the reactivity of different substrates and catalysts. acs.org For example, computational studies have been used to understand the role of chloride anions in activating carbon disulfide for the synthesis of thioamides. acs.org This type of analysis can guide the rational design of more efficient catalytic systems for the synthesis of this compound.
Molecular docking and dynamics simulations can be used to predict the biological activity of this compound and its derivatives. By modeling the interaction of these compounds with specific protein targets, researchers can identify promising candidates for further experimental investigation. This approach can significantly accelerate the drug discovery process.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of a series of compounds with their biological activity. This information can then be used to design new molecules with improved properties.
The table below highlights the applications of computational modeling in the study of this compound.
| Computational Method | Application | Potential Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms and prediction of reactivity. acs.org | Rational design of more efficient catalysts and reaction conditions. |
| Molecular Docking | Prediction of binding modes and affinities of molecules to biological targets. | Identification of potential therapeutic targets and lead compounds. |
| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior of molecules and their interactions with their environment. | Understanding of protein-ligand binding stability and conformational changes. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Design of new molecules with enhanced therapeutic properties. |
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2-[(4-Methylbenzyl)sulfanyl]aniline in academic settings?
A practical approach involves adapting Pd-catalyzed reductive amination. For example, substituting benzaldehyde derivatives with thiol-containing precursors could introduce the sulfanyl group. Evidence from Pd/NiO-catalyzed reductive amination of aldehydes and amines (e.g., N-(4-methylbenzyl)aniline synthesis in 96% yield under H₂) provides a template . Key steps include optimizing reaction time (e.g., 10 hours at 25°C), stoichiometry (1:1.2 ratio of amine to aldehyde), and catalyst loading (1.1% Pd/NiO). Post-synthesis purification via filtration and solvent evaporation is critical.
Q. How is this compound characterized spectroscopically?
Combine and NMR to confirm regiochemistry and purity. Compare chemical shifts with analogous compounds (e.g., sulfanyl vs. sulfonyl derivatives). For instance, aromatic protons in the aniline ring typically resonate at δ 6.5–7.5 ppm, while methyl groups in the 4-methylbenzyl moiety appear near δ 2.3–2.5 ppm . IR spectroscopy can validate S–C and N–H stretches (e.g., ν(S–C) ~700 cm⁻¹; ν(N–H) ~3400 cm⁻¹).
Q. What crystallization strategies are effective for obtaining single crystals of this compound?
Slow evaporation from polar solvents (e.g., methanol or ethanol) at controlled temperatures (e.g., 4°C) promotes crystal growth. Hydrogen-bonding interactions, as observed in related sulfanyl-aniline derivatives, guide solvent selection. For example, intermolecular N–H⋯S and N–H⋯N bonds in the title compound favor layered packing, requiring solvents with moderate polarity to stabilize lattice formation .
Advanced Research Questions
Q. How is the crystal structure of this compound determined and refined using SHELX software?
Single-crystal X-ray diffraction (SC-XRD) data collected at 200 K (λ = 0.71073 Å) are processed with SHELXL. Refinement involves:
- Initial structure solution via direct methods (SHELXT).
- Full-matrix least-squares refinement against , incorporating anisotropic displacement parameters for non-H atoms.
- Treatment of hydrogen bonds (N–H⋯S and N–H⋯N) with restrained distances and angles. The title compound crystallizes in the tetragonal space group , with , , and a 19.4:1 data-to-parameter ratio .
Q. What role do hydrogen-bonding networks play in the supramolecular architecture of this compound?
Two distinct hydrogen bonds drive crystal packing:
Q. How can researchers resolve discrepancies in synthetic yields or polymorph formation across studies?
Contradictions often arise from reaction conditions (e.g., solvent polarity, temperature) or crystallization methods. Use powder X-ray diffraction (PXRD) to identify polymorphs and differential scanning calorimetry (DSC) to assess thermal stability. For example, variations in hydrogen-bond strength (e.g., weaker N–H⋯S vs. stronger N–H⋯N) may lead to distinct packing motifs under different crystallization conditions .
Methodological Notes
- SHELX Refinement : Always validate refinement with the CHECKCIF tool to address alerts (e.g., high ADP values, missed symmetry) .
- Data Reproducibility : Replicate synthetic protocols (e.g., catalyst activation under H₂) and cross-validate spectral data with computational tools (e.g., DFT-calculated NMR shifts).
- Advanced Characterization : Pair SC-XRD with computational modeling (e.g., Mercury for crystal packing visualization) to analyze non-covalent interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
